molecular formula C19H16ClFN2OS B3714219 3-chloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide

3-chloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B3714219
M. Wt: 374.9 g/mol
InChI Key: JHUNFVCMYRSIKU-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 3-chloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide can be achieved through a multi-step process involving the reaction of specific precursors under controlled conditions. One common method involves the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and α-halo ketones in the presence of a solvent like ethanol . The reaction conditions typically include heating and stirring to facilitate the formation of the thiazole ring. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-chloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the thiazole ring or the aromatic substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target, but they generally involve the disruption of normal cellular processes, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

3-chloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

3-chloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2OS/c1-2-4-16-17(12-7-9-15(21)10-8-12)22-19(25-16)23-18(24)13-5-3-6-14(20)11-13/h3,5-11H,2,4H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUNFVCMYRSIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide
Reactant of Route 2
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3-chloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide
Reactant of Route 3
3-chloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide
Reactant of Route 4
3-chloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide
Reactant of Route 6
3-chloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide

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